N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)11-23-17(25)9-12-5-7-13(8-6-12)24-18(26)16-10-27-14-3-1-2-4-15(14)28-16/h1-8,16H,9-11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCGOMGYKJWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on recent research findings.
- Molecular Formula : C14H15F3N2O3
- Molecular Weight : 316.28 g/mol
- CAS Number : 1422465-93-7
- Density : 1.267 g/cm³ (predicted)
- Boiling Point : 492.7 °C (predicted)
This compound features a trifluoroethyl group which is known for enhancing biological activity through increased lipophilicity and specific interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The general synthetic route includes:
- Formation of the intermediate 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine.
- Reaction with dioxin derivatives under controlled conditions to yield the final product.
1. Anticancer Activity
Recent studies have indicated that compounds containing the trifluoroethyl moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound was evaluated for its cytotoxic effects and showed moderate inhibition of cell proliferation.
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes:
- Cyclooxygenase (COX) : It demonstrated moderate inhibition of COX enzymes, which are critical in inflammatory processes.
- Lipoxygenases (LOX) : Inhibition studies revealed that it affects LOX pathways, potentially influencing inflammatory responses.
3. Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between the compound and target proteins:
- The trifluoroethyl group facilitates hydrogen bonding and hydrophobic interactions with active sites of enzymes, enhancing binding affinity and biological activity .
Comparative Biological Activity Table
| Compound | Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|---|
| N-(4-(... | Cytotoxicity | MCF-7 | Moderate | |
| N-(4-(... | COX Inhibition | COX-1/COX-2 | Moderate | |
| N-(4-(... | LOX Inhibition | LOX-5/LOX-15 | Moderate |
Case Studies
Several research articles have documented the biological effects of similar compounds:
- A study on hydrazone derivatives indicated that modifications in the trifluoroethyl group significantly influenced their anticancer properties and enzyme inhibition capabilities .
- Another investigation highlighted the dual inhibitory effects on cholinesterases and COX enzymes in related compounds, suggesting a broader therapeutic potential for derivatives featuring similar structural motifs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the trifluoroethyl group can inhibit tumor growth in various cancer cell lines.
In one study, compounds related to N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrated high percent growth inhibition (PGI) against multiple cancer types:
The mechanism of action often involves inducing apoptosis in cancer cells through various pathways, including DNA damage and disruption of cell cycle progression.
Anti-Diabetic Activity
In addition to anticancer properties, the compound has been investigated for its anti-diabetic effects. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels, suggesting potential for managing diabetes .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of similar compounds against glioblastoma cell lines demonstrated significant cytotoxic effects and potential for further development as therapeutic agents.
Case Study 2: Diabetes Management
Research involving Drosophila melanogaster models showed promising results in glucose level reduction when treated with derivatives of this compound . This highlights its potential use in developing new anti-diabetic medications.
Comparison with Similar Compounds
Structural Analogues with Dihydrobenzo[b][1,4]dioxine Carboxamide Cores
Phenolic Amide Derivatives from Lycium chinense ()
Compounds isolated from Lycium chinense root bark, such as (2,3-trans)-3-(3-hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(E)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-en-1-yl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, share the dihydrobenzo[b][1,4]dioxine carboxamide scaffold but differ in substituents:
- Key differences: Hydroxyphenethyl and propenylamide groups vs. trifluoroethylamino-oxoethylphenyl in the target compound.
- Bioactivity : These analogs demonstrated radical scavenging activity and hypoglycemic effects via AMPK and PTP1B modulation . The trifluoroethyl group in the target compound may enhance membrane permeability but reduce hydrogen-bonding interactions compared to hydroxylated analogs.
Sulfamoylphenyl-Substituted Analogs ()
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide replaces the trifluoroethylamino group with a sulfamoylphenyl ethyl chain:
- Key differences: Sulfonamide (electron-withdrawing) vs. trifluoroethylamino group.
- Inferred properties : Sulfonamides typically improve solubility and target enzymes like carbonic anhydrases, whereas trifluoroethyl groups may enhance metabolic stability .
Compounds with Varied Core Structures but Similar Functional Groups
Dihydropyridine Carboxamides ()
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide features a dihydropyridine core instead of dihydrobenzo dioxine:
- Key differences : Dihydropyridine core with thioether and bromophenyl groups vs. oxygen-rich dioxine core.
- Inferred bioactivity: Dihydropyridines are known calcium channel blockers; the target compound’s dioxine core may favor different targets, such as kinases or oxidoreductases .
Thiophene Carboxamide Derivatives ()
N-{2-[(2,6-Dimethylphenyl){2-[(2-furylmethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}-2-thiophenecarboxamide includes a thiophene carboxamide and a branched amino-oxoethyl chain:
- Key differences: Thiophene ring and furylmethylamino groups vs. benzo dioxine and trifluoroethylamino groups.
- Inferred properties : Thiophene’s aromaticity may enhance π-π stacking in binding pockets, while trifluoroethyl groups offer steric and electronic uniqueness .
Hydrazinyl-Oxoethyl Derivatives ()
Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide feature hydrazine-linked oxoethyl chains attached to heterocyclic carboxamides:
- Key differences: Hydrazine groups vs. trifluoroethylamino linkages.
- Inferred reactivity : Hydrazines may undergo condensation reactions, whereas trifluoroethyl groups resist metabolic oxidation, improving pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
